N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine
Description
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylcyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-20(14-5-3-2-4-6-14)11-15-18-16(19-21-15)12-7-9-13(17)10-8-12/h7-10,14H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBGLKGFZAIRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids. For example, the reaction between 4-chlorobenzohydrazide and a suitable carboxylic acid derivative under acidic or basic conditions can yield the desired oxadiazole ring.
Attachment of the Cyclohexanamine Moiety: The oxadiazole intermediate can then be reacted with N-methylcyclohexanamine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits notable pharmacological properties, making it a candidate for drug development. Research indicates that derivatives of oxadiazole compounds often show significant biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that oxadiazole derivatives possess antimicrobial properties against a range of pathogens. This compound may enhance the effectiveness of existing antibiotics or serve as a lead compound for new antimicrobial drugs.
- Anticancer Properties : Preliminary studies suggest that compounds containing oxadiazole rings can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in various cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects, potentially through modulation of neurotransmitter systems or antioxidant activities. Such properties could be beneficial in treating neurodegenerative diseases.
Pharmacology
In pharmacological studies, N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine has been investigated for its interaction with various receptors and enzymes:
- Receptor Modulation : The compound may act as a modulator of specific neurotransmitter receptors, which could lead to therapeutic applications in mood and anxiety disorders.
- Enzyme Inhibition : Some studies indicate that this compound might inhibit certain enzymes involved in metabolic pathways, which could be leveraged to develop treatments for metabolic disorders.
Materials Science
Beyond its biological applications, this compound has potential uses in materials science:
- Polymer Chemistry : The incorporation of oxadiazole groups into polymers can enhance thermal stability and mechanical properties. Research is ongoing to explore its use in developing high-performance materials.
- Organic Electronics : The compound's electronic properties suggest potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it could improve efficiency and stability.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant inhibition zones compared to control groups.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal damage, administration of the compound resulted in reduced cell death and improved cell viability. This suggests its potential as a neuroprotective agent against conditions like Alzheimer's disease.
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Significant activity against pathogens |
| Pharmacology | Receptor modulation, enzyme inhibition | Modulation of neurotransmitter systems |
| Materials Science | High-performance polymers, organic electronics | Enhanced thermal stability and conductivity |
| Neuroprotection | Treatment for neurodegenerative diseases | Reduced oxidative stress-induced damage |
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations:
Methoxy-substituted analogs () may exhibit enhanced solubility but reduced metabolic stability due to demethylation pathways .
Amine Group Modifications :
- The target’s N-methylcyclohexanamine provides significant steric hindrance and lipophilicity, favoring membrane penetration and CNS activity. In contrast, shorter chains (e.g., ethanamine in ) or polar groups (e.g., acetamide in ) may limit blood-brain barrier permeability .
Molecular Weight and Lipophilicity :
- The target’s estimated molecular weight (~304.8 Da) and logP (predicted >3) align with Lipinski’s criteria for oral bioavailability, whereas PSN375963’s bulkier 4-butylcyclohexyl group may reduce solubility .
Inferred Pharmacological Profiles
- GPCR/Ion Channel Modulation: Compounds like PSN375963 and rimonabant (mentioned in ) target cannabinoid receptors, implying the oxadiazole scaffold’s utility in GPCR binding. The target’s chloroaryl group may favor affinity for similar receptors .
- The target’s cyclohexanamine could mimic tertiary amines in kinase inhibitors (e.g., imatinib) .
- Antimicrobial Activity : Oxadiazoles with halogenated aryl groups (e.g., 4-chlorophenyl) often exhibit antibacterial properties due to membrane disruption mechanisms .
Biological Activity
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine is a synthetic organic compound that has garnered interest due to its potential biological activities. The compound features a unique structure characterized by the presence of a 1,2,4-oxadiazole ring and a chlorophenyl group, which are known to impart various biological properties.
Structure and Composition
The compound can be represented by the following chemical formula:
Molecular Weight
The molecular weight of this compound is approximately 284.75 g/mol.
IUPAC Name
The IUPAC name for this compound is this compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors involved in various signaling pathways. This modulation can lead to significant physiological responses, including anti-inflammatory and anti-cancer effects.
Case Studies and Research Findings
- Antitumor Activity : A study investigated the potential antitumor effects of oxadiazole derivatives, including compounds structurally related to this compound. The results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines, suggesting their potential as chemotherapeutic agents .
- Anti-inflammatory Properties : Research has shown that derivatives of 1,2,4-oxadiazoles possess anti-inflammatory properties. In vitro studies demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in activated macrophages .
- Wnt Signaling Pathway Modulation : Another study highlighted the role of oxadiazole derivatives in modulating the Wnt signaling pathway. Compounds related to this compound were found to restore Wnt signaling activity in cellular assays .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
